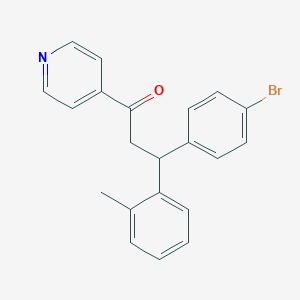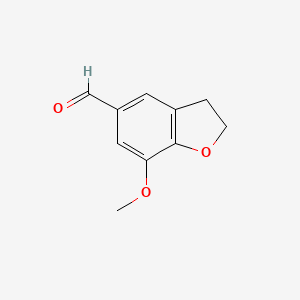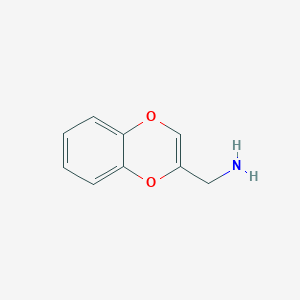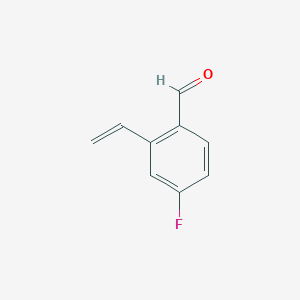
3-(4-bromophenyl)-1-(pyridin-4-yl)-3-o-tolylpropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-bromophenyl)-1-(pyridin-4-yl)-3-o-tolylpropan-1-one is an organic compound that features a complex structure with a bromophenyl group, a pyridinyl group, and a tolyl group attached to a propanone backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromophenyl)-1-(pyridin-4-yl)-3-o-tolylpropan-1-one typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid or ester with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of solvents, catalysts, and purification methods are optimized to ensure high purity and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-bromophenyl)-1-(pyridin-4-yl)-3-o-tolylpropan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
3-(4-bromophenyl)-1-(pyridin-4-yl)-3-o-tolylpropan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of advanced materials and specialty chemicals.
Mécanisme D'action
The mechanism of action of 3-(4-bromophenyl)-1-(pyridin-4-yl)-3-o-tolylpropan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromophenylacetic acid: An organic compound with a bromine atom in the para position of the phenyl ring.
Phenylboronic acid: Used in Suzuki–Miyaura coupling reactions.
Uniqueness
3-(4-bromophenyl)-1-(pyridin-4-yl)-3-o-tolylpropan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications and applications in various fields of research.
Propriétés
Formule moléculaire |
C21H18BrNO |
|---|---|
Poids moléculaire |
380.3 g/mol |
Nom IUPAC |
3-(4-bromophenyl)-3-(2-methylphenyl)-1-pyridin-4-ylpropan-1-one |
InChI |
InChI=1S/C21H18BrNO/c1-15-4-2-3-5-19(15)20(16-6-8-18(22)9-7-16)14-21(24)17-10-12-23-13-11-17/h2-13,20H,14H2,1H3 |
Clé InChI |
UFXXYDFRMMZNDI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1C(CC(=O)C2=CC=NC=C2)C3=CC=C(C=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-ethyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole](/img/structure/B8582108.png)












![8-Chloro-3-[(2,3-dichlorophenyl)methylidene]octane-2,4-dione](/img/structure/B8582197.png)
